

# OGT 2115: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: OGT 2115

Cat. No.: B609723

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## Abstract

**OGT 2115** is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase. [1][2] This enzyme plays a critical role in extracellular matrix remodeling, a process integral to cancer progression, angiogenesis, and inflammation. By inhibiting heparanase, **OGT 2115** demonstrates significant anti-angiogenic and pro-apoptotic properties, making it a compound of interest in oncological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **OGT 2115**, supported by detailed experimental protocols and signaling pathway diagrams.

## Chemical Structure and Physicochemical Properties

**OGT 2115**, with the chemical formula  $C_{24}H_{16}BrFN_2O_4$ , is a complex organic molecule with a molecular weight of approximately 495.30 g/mol. [1][3] Its systematic IUPAC name is 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid. [2]

Table 1: Physicochemical Properties of **OGT 2115**

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>16</sub> BrFN <sub>2</sub> O <sub>4</sub>	[1][3]
Molecular Weight	495.30 g/mol	[1][3]
CAS Number	853929-59-6	[1][3]
Appearance	Solid	[1]
Purity	≥97%	[4]
Solubility	Soluble in DMSO (to 10 mM)	[4]
Storage	Store at room temperature	[4]

## Biological Activity and Quantitative Data

**OGT 2115** is a highly effective inhibitor of heparanase, with a half-maximal inhibitory concentration (IC<sub>50</sub>) in the sub-micromolar range. Its inhibitory action on heparanase underpins its anti-angiogenic and anti-cancer effects.

Table 2: Summary of Quantitative Biological Data for **OGT 2115**

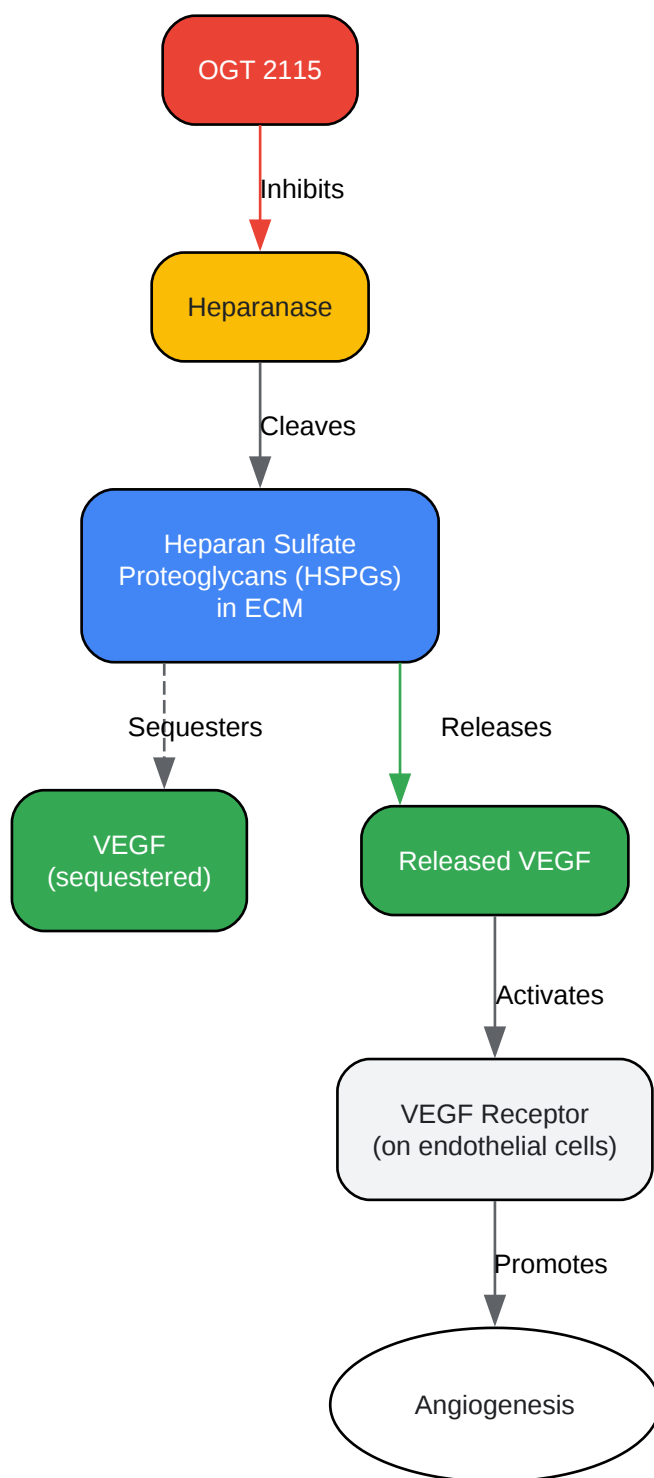
Parameter	Value	Cell Line/Assay	Reference
Heparanase Inhibition (IC <sub>50</sub> )	0.4 µM	Enzymatic Assay	[1][2]
Anti-angiogenic Properties (IC <sub>50</sub> )	1 µM	in vitro assay	[1][2]
Inhibition of Cell Viability (IC <sub>50</sub> )	18.4 µM	PC-3 (Prostate Cancer)	[5]
Inhibition of Cell Viability (IC <sub>50</sub> )	90.6 µM	DU-145 (Prostate Cancer)	[5]
Inhibition of Cytochrome P450 Isoenzymes (IC <sub>50</sub> )	> 30 µM	-	[2][4]

## Mechanism of Action

The primary mechanism of action of **OGT 2115** is the inhibition of heparanase, an endo- $\beta$ -D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM). This activity has significant downstream effects on tumor progression and angiogenesis.

## Inhibition of Angiogenesis

Heparanase activity is crucial for the release of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), which are sequestered by HSPGs in the ECM. By inhibiting heparanase, **OGT 2115** prevents the release of these factors, thereby suppressing the formation of new blood vessels that are essential for tumor growth and metastasis.

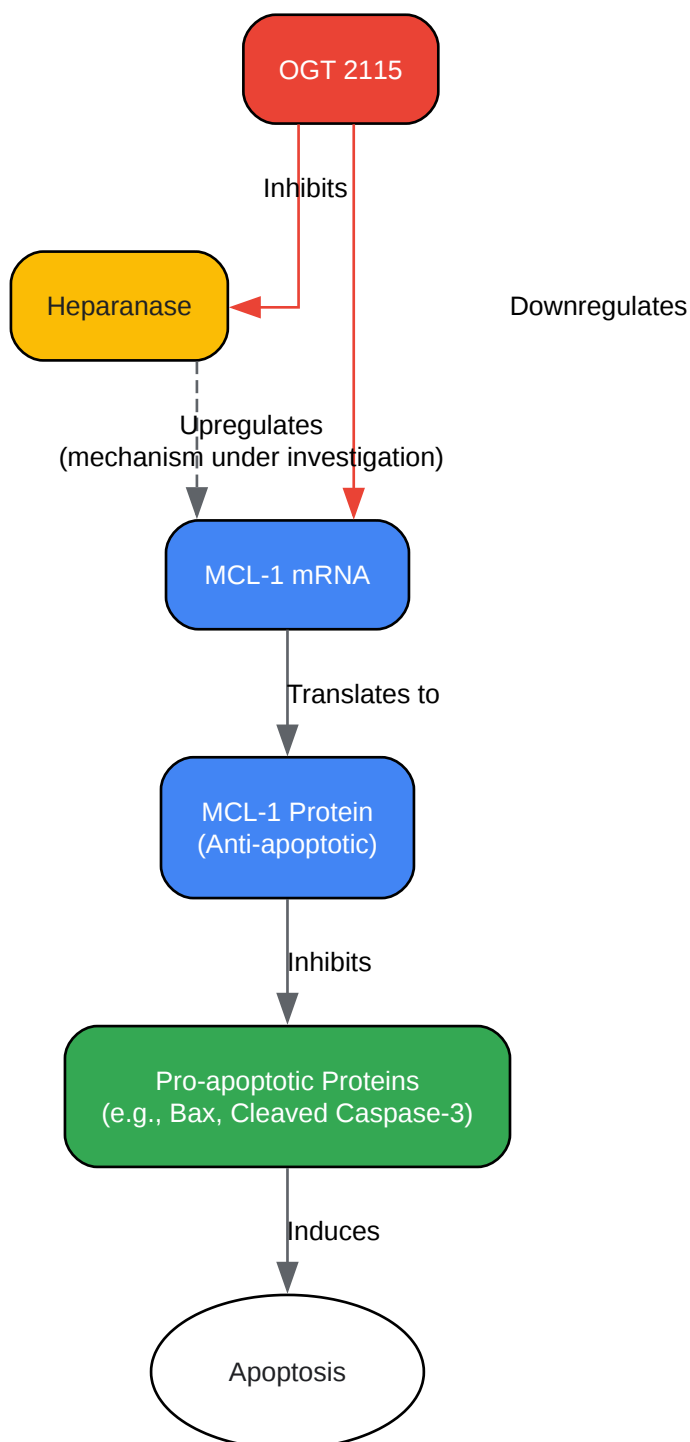


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Mechanism of **OGT 2115**-mediated angiogenesis inhibition.

## Induction of Apoptosis in Prostate Cancer Cells

Recent studies have elucidated a specific mechanism by which **OGT 2115** induces apoptosis in prostate cancer cells. This involves the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family.[5] **OGT 2115** has been shown to decrease both the mRNA and protein levels of MCL-1, leading to an increase in pro-apoptotic proteins like Bax and cleaved caspase-3, ultimately triggering programmed cell death.[1]



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**OGT 2115** pro-apoptotic signaling pathway in prostate cancer cells.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of **OGT 2115**.

### Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on prostate cancer cell lines.<sup>[1]</sup>

- **Cell Seeding:** Seed PC-3 or DU-145 cells in 96-well plates at a density of  $3 \times 10^3$  cells per well.
- **Treatment:** After 24 hours, treat the cells with various concentrations of **OGT 2115** (e.g., 1.22 to 300  $\mu$ M) or vehicle control (DMSO).
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **MTT Addition:** Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 492 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle-treated control.

### Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis by flow cytometry.<sup>[1]</sup>

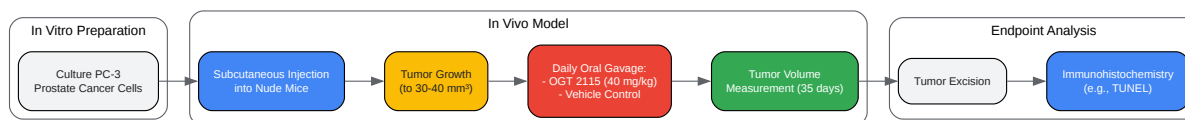
- **Cell Treatment:** Treat PC-3 cells with **OGT 2115** at concentrations of 0, 10, 20, and 40  $\mu$ M, and DU-145 cells at 0, 25, 50, and 100  $\mu$ M for 24 hours.

- Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
- Washing: Wash the cells twice with ice-cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Interpretation:
  - Annexin V-negative/PI-negative: Live cells
  - Annexin V-positive/PI-negative: Early apoptotic cells
  - Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

## In Vivo Xenograft Model

This protocol describes an in vivo study to assess the anti-tumor efficacy of **OGT 2115**.<sup>[1]</sup>

- Cell Implantation: Subcutaneously inject PC-3 cells into the flank of nude mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 30-40 mm<sup>3</sup>).
- Treatment Administration: Administer **OGT 2115** (e.g., 40 mg/kg) or vehicle control daily via oral gavage.<sup>[1]</sup>
- Tumor Measurement: Measure tumor volume at regular intervals for a specified period (e.g., 35 days).
- Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for apoptosis markers (e.g., TUNEL staining).



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Workflow for an *in vivo* xenograft study of **OGT 2115**.

## Conclusion

**OGT 2115** is a promising heparanase inhibitor with well-documented anti-angiogenic and pro-apoptotic activities. Its ability to be administered orally and its cell permeability make it a valuable tool for preclinical cancer research. The detailed mechanisms, particularly its effect on the MCL-1 signaling pathway in prostate cancer, offer specific avenues for further investigation and potential therapeutic development. The experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon the existing knowledge of this potent anti-cancer agent. Further studies are warranted to explore the full therapeutic potential of **OGT 2115** in various cancer models and to elucidate its broader effects on tumor microenvironments.

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